molecular formula C3F7OCF(CF3)COOH<br>C6HF11O3 B080665 PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID CAS No. 13252-13-6

PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

Cat. No.: B080665
CAS No.: 13252-13-6
M. Wt: 330.05 g/mol
InChI Key: CSEBNABAWMZWIF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . The compound’s strong electronegativity, due to the presence of multiple fluorine atoms, allows it to form stable complexes with proteins, potentially altering their conformation and function .

Cellular Effects

The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid on cellular processes are profound. It has been observed to disrupt cell signaling pathways, particularly those involving calcium ions, which are critical for various cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. Studies have shown that exposure to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid can lead to altered expression of genes involved in metabolism and stress responses .

Molecular Mechanism

At the molecular level, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them depending on the context . This binding often involves hydrogen bonding and van der Waals interactions, facilitated by the compound’s fluorine atoms. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid have been shown to vary over time. The compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Prolonged exposure can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . Long-term studies have indicated that the compound can cause chronic toxicity in certain cell types, highlighting the need for careful monitoring in experimental setups .

Dosage Effects in Animal Models

The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid in animal models are dose-dependent. At low doses, the compound may cause subtle changes in enzyme activity and gene expression without overt toxicity . Higher doses have been associated with significant adverse effects, including liver toxicity, endocrine disruption, and immune system impairment . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses, underscoring the importance of dose optimization in research and industrial applications .

Metabolic Pathways

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, facilitating its excretion . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered levels of metabolites . These interactions highlight the compound’s potential to disrupt normal metabolic processes and contribute to its toxicity .

Transport and Distribution

Within cells and tissues, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, the compound can interact with membrane transporters, influencing its uptake and efflux from cells . These interactions determine its localization and accumulation in specific tissues, which can impact its overall biological effects .

Subcellular Localization

The subcellular localization of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is critical for its activity. The compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism . Targeting signals and post-translational modifications may direct the compound to these specific compartments, influencing its function and toxicity . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential health risks .

Chemical Reactions Analysis

Hexafluoropropylene Oxide Dimer Acid undergoes various chemical reactions, including:

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7OCF(CF3)COOH, C6HF11O3
Record name Hexafluoropropylene oxide dimer acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID70880215
Record name Perfluoro-2-methyl-3-oxahexanoic acid
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Molecular Weight

330.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name GenX
Source Suuberg Lab, School of Engineering, Brown University
URL https://doi.org/10.1021/acs.jced.9b00922
Description The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety.

CAS No.

13252-13-6
Record name 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
Source CAS Common Chemistry
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Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-2-methyl-3-oxahexanoic acid
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Record name 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid
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Record name Perfluoro(2-propoxypropionic) acid, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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